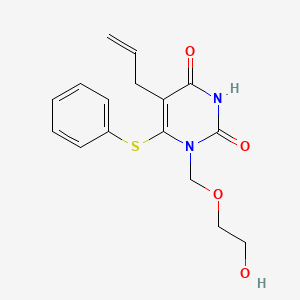

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

CAS No.: 136011-41-1

Cat. No.: VC17140751

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136011-41-1 |

|---|---|

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C16H18N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h2-5,7-8,19H,1,6,9-11H2,(H,17,20,21) |

| Standard InChI Key | DCWJSTOOWZNPLD-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil belongs to the class of pyrimidine analogs, featuring a uracil core modified at the N1, C5, and C6 positions. The N1 position is substituted with a 2-hydroxyethoxymethyl group, while the C5 and C6 positions bear an allyl chain and a phenylthio moiety, respectively. These modifications enhance its pharmacokinetic properties, including solubility and metabolic stability, compared to unmodified uracil derivatives.

The molecular formula is C₁₆H₁₈N₂O₄S, with a molar mass of 334.4 g/mol. Its IUPAC name is 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione, reflecting the positions and types of substituents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 136011-41-1 |

| Molecular Formula | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione |

| SMILES Notation | C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |

Structural-Activity Relationships

The antiviral efficacy of this compound is closely tied to its substituents:

-

Allyl Group (C5): Enhances hydrophobic interactions with the reverse transcriptase enzyme’s hydrophobic pocket .

-

Phenylthio Moiety (C6): Facilitates π-π stacking with aromatic residues in the enzyme’s binding site .

-

2-Hydroxyethoxymethyl Group (N1): Improves solubility and reduces metabolic degradation compared to bulkier alkyl chains.

Modifications at these positions have been shown to preserve activity against mutant HIV-1 strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) . For example, the compound retains efficacy against viruses with mutations such as 100-Leu→Ile and 181-Tyr→Cys in reverse transcriptase, which confer resistance to other NNRTIs .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 5-allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves multi-step reactions starting from uracil or its derivatives:

-

Introduction of the Allyl Group: Uracil is alkylated at C5 using allyl bromide under basic conditions .

-

Sulfur Incorporation at C6: A nucleophilic aromatic substitution replaces a leaving group (e.g., chloride) with phenylthiolate .

-

N1 Alkylation: The 2-hydroxyethoxymethyl group is introduced via reaction with chloromethyl ethyl ether followed by hydrolysis .

Key Reaction Conditions

-

Phenylthio Incorporation: Requires Cu(I) catalysis in anhydrous THF .

-

N1 Modification: Achieved using Mitsunobu conditions (DIAD, PPh₃) to ensure regioselectivity.

Structural Analogues and Derivatives

Recent studies have explored derivatives with improved potency and resistance profiles:

-

Benzo[d]thiazolyl Modifications: Substituting the phenylthio group with a benzo[d]thiazol-2-ylmethyl moiety enhances binding affinity to mutant HIV-1 RT .

-

Thiouracil Variants: Replacing the C2 carbonyl with a thiocarbonyl group improves metabolic stability .

Biological Activity and Mechanisms

Antiviral Efficacy

5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil exhibits nanomolar inhibitory activity against HIV-1 strain IIIB in CEM cells (EC₅₀ = 12–45 nM) . Its mechanism involves non-competitive inhibition of reverse transcriptase, preventing the conversion of viral RNA to DNA .

Table 2: Activity Against HIV-1 Mutants

| Mutation (RT Position) | Fold Resistance* |

|---|---|

| 100-Leu→Ile | 1.2 |

| 181-Tyr→Cys | 2.8 |

| 188-Tyr→His | 4.1 |

| *Fold resistance relative to wild-type HIV-1 . |

Pharmacological and Toxicological Profiles

Metabolic Stability

The 2-hydroxyethoxymethyl group confers resistance to hepatic cytochrome P450 enzymes, with a half-life of 6.2 hours in human liver microsomes. This contrasts with earlier NNRTIs like nevirapine (t₁/₂ = 1.5 hours) .

Toxicity Considerations

Applications and Future Directions

Therapeutic Prospects

-

HIV-1 Therapy: Potential as a second-line NNRTI for resistant strains .

-

Combination Regimens: Synergistic effects observed with tenofovir and emtricitabine in vitro .

Research Priorities

-

Resistance Profiling: Comprehensive analysis against emerging RT mutations.

-

Prodrug Development: Ester derivatives to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume